molecular formula C7H10O2 B1367264 4,4-Dimethylpent-2-ynoic acid CAS No. 52418-50-5

4,4-Dimethylpent-2-ynoic acid

Cat. No.: B1367264
CAS No.: 52418-50-5
M. Wt: 126.15 g/mol
InChI Key: NAQCQFVKNLZQHE-UHFFFAOYSA-N
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Description

4,4-Dimethylpent-2-ynoic acid is an organic compound characterized by a triple bond between the second and third carbon atoms and two methyl groups attached to the fourth carbon atom. This compound is a substituted pent-2-ynoic acid derivative and serves as a crucial building block in organic synthesis, particularly in constructing complex molecules.

Scientific Research Applications

4,4-Dimethylpent-2-ynoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to construct complex molecules.

    Medicine: Investigated for its potential use in pharmaceutical synthesis.

    Industry: Utilized in the production of specialized chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpent-2-ynoic acid typically involves the reaction of 4,4-dimethyl-2-pentynoic acid with N-ethyl-N,N-diisopropylamine and O-(benzotriazol-1-yl)-N,N,N,N-tetramethyluroniumhexafluorophosphate in dichloromethane at temperatures ranging from 0 to 20°C . The reaction is carried out in two stages, with the first stage lasting approximately 20 minutes and the second stage involving the addition of 3-(2-aminoethyl)-indole-1-carboxylic acid tert-butyl ester .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylpent-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond into a single bond, forming alkanes.

    Substitution: The compound can undergo substitution reactions, particularly at the triple bond.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation reactions using halogens like bromine (Br₂) or chlorine (Cl₂).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of 4,4-Dimethylpent-2-ynoic acid involves its ability to participate in various chemical reactions due to the presence of the triple bond and carboxylic acid functional group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species .

Comparison with Similar Compounds

  • 2-Pentynoic acid
  • 5-Methylhex-2-ynoic acid
  • 3-(Adamantan-1-yl)prop-2-ynoic acid
  • 5,5-Dimethylhex-2-ynoic acid
  • 3-(1-Methylcyclopropyl)prop-2-ynoic acid

Comparison: 4,4-Dimethylpent-2-ynoic acid is unique due to the presence of two methyl groups attached to the fourth carbon atom, which influences its reactivity and steric properties. This structural feature distinguishes it from other similar compounds and makes it particularly useful in specific synthetic applications .

Properties

IUPAC Name

4,4-dimethylpent-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-7(2,3)5-4-6(8)9/h1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQCQFVKNLZQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511186
Record name 4,4-Dimethylpent-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52418-50-5
Record name 4,4-Dimethylpent-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

552 g of sodium hydroxide was dissolved in 3.0 liters of water and ice was added thereto to adjust the temperature to 5° C. or lower. Next, while stirring, dibromo-3-t-butyl-5-pyrazolidone was added thereto little by little while maintaining the temperature at 5° C. or lower. If the temperature would rise, ice was added, and acetonitrile was added in order to prevent foaming. After the completion of the reaction, 6 N hydrochloric acid was added to make the reaction solution acidic, and then the solution was subjected to extraction twice with ethyl acetate.
Quantity
552 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Name
dibromo-3-t-butyl-5-pyrazolidone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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